molecular formula C9H4N2O2S2 B429102 4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene

4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene

Cat. No.: B429102
M. Wt: 236.3g/mol
InChI Key: LNEBJARFDGKNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene typically involves the nitration of dithieno[2,3-b:3,2-d]pyridine. One common method includes the use of concentrated nitric acid in trifluoroacetic acid at room temperature, which selectively yields the 8-nitro isomer . Another approach involves the bromination of dithieno[2,3-b:3,2-d]pyridine using N-bromosuccinimide in a biphasic system with picric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, disrupting key cellular pathways. For example, its derivatives have shown potential in inhibiting certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4N2O2S2

Molecular Weight

236.3g/mol

IUPAC Name

4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene

InChI

InChI=1S/C9H4N2O2S2/c12-11(13)8-3-6-5-1-2-14-7(5)4-10-9(6)15-8/h1-4H

InChI Key

LNEBJARFDGKNGJ-UHFFFAOYSA-N

SMILES

C1=CSC2=CN=C3C(=C21)C=C(S3)[N+](=O)[O-]

Canonical SMILES

C1=CSC2=CN=C3C(=C21)C=C(S3)[N+](=O)[O-]

Origin of Product

United States

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